molecular formula C23H28N2O5S B2670577 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 380875-00-3

2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2670577
CAS No.: 380875-00-3
M. Wt: 444.55
InChI Key: YKJBOWXHCIUTBG-UHFFFAOYSA-N
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Description

This compound, referred to by its IUPAC name, is a tetrahydrobenzo[b]thiophene derivative featuring a 3,4-dimethoxybenzamido substituent at the 2-position and a tetrahydrofuran-2-ylmethyl carboxamide group at the 3-position. It is identified as a potent inhibitor of FMS-like tyrosine kinase 3 (Flt-3), a target in acute myeloid leukemia therapy . The compound’s synthesis likely involves coupling reactions between functionalized benzo[b]thiophene precursors and activated acylating agents, as inferred from analogous methodologies in and .

Key structural attributes:

  • Core: 4,5,6,7-Tetrahydrobenzo[b]thiophene, providing rigidity and lipophilicity.
  • Tetrahydrofuran-2-ylmethyl carboxamide (polar oxygen-containing group for solubility and hydrogen bonding).

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-28-17-10-9-14(12-18(17)29-2)21(26)25-23-20(16-7-3-4-8-19(16)31-23)22(27)24-13-15-6-5-11-30-15/h9-10,12,15H,3-8,11,13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBOWXHCIUTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with a suitable amine to form the benzamido intermediate.

    Cyclization to Form the Benzothiophene Core: The benzamido intermediate undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene core.

    Introduction of the Tetrahydrofuran Moiety: The final step involves the reaction of the tetrahydrobenzo[b]thiophene derivative with a tetrahydrofuran-based reagent to introduce the tetrahydrofuran moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamido or tetrahydrofuran moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Tetrahydrobenzo[b]thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The anticancer activity often involves the modulation of receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival. For instance, compounds derived from tetrahydrobenzo[b]thiophene have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR) with IC50 values indicating potent activity against breast and lung cancer cell lines .
  • Case Studies : A study reported that certain derivatives exhibited IC50 values as low as 0.01μm0.01\,\mu m against MCF-7 (breast adenocarcinoma) cells, outperforming standard chemotherapeutic agents such as doxorubicin . Another investigation highlighted the effectiveness of these compounds against HEPG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) with promising IC50 values around 8.48μm8.48\,\mu m .

Antibacterial Properties

The antibacterial efficacy of the compound has also been evaluated:

  • In Vitro Studies : Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives possess significant antibacterial activity against a range of pathogens, including E. coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) value of 1.11μm1.11\,\mu m against E. coli and 0.54μm0.54\,\mu m against Salmonella .
  • Implications : These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Analgesic Effects

The analgesic properties of tetrahydrobenzo[b]thiophene derivatives have been explored through various experimental models:

  • Hot Plate Method : In studies involving the hot plate method on mice, certain derivatives exhibited analgesic effects that surpassed those of common analgesics like metamizole. This highlights their potential as effective pain management solutions .

Summary of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AnticancerInhibition of RTKsIC50 as low as 0.01μm0.01\,\mu m against MCF-7
AntibacterialInhibition of bacterial growthMIC values ranging from 0.54μm0.54\,\mu m to 1.11μm1.11\,\mu m
AnalgesicPain relief via central mechanismsSuperior analgesic effects compared to metamizole

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzamido and tetrahydrofuran moieties may facilitate binding to enzymes or receptors, modulating their activity. The tetrahydrobenzo[b]thiophene core may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights critical differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents at Position 2/3 Biological Activity Key Reference
Target Compound 4,5,6,7-Tetrahydrobenzo[b]thiophene 2: 3,4-Dimethoxybenzamido; 3: N-(Tetrahydrofuran-2-yl)methyl carboxamide Flt-3 Inhibition
2-(2-((1-Methyl-1H-imidazole-2-yl)thio)acetamido)-N-benzyl analog (16) Same 2: Thioacetamido with imidazole; 3: N-Benzyl Antibacterial
2-[(3-Carboxy-1-oxopropyl)amino]-6-phenyl analog (23) Same 2: Acylated amino with carboxypropyl; 6: Phenyl Antibacterial (mechanism unk.)
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) Same 2: Piperazine-linked acetamido; 3: Carboxamide Acetylcholinesterase Inhibition
2-[(3,4-Dimethoxybenzoyl)amino]-N-(furan-2-ylmethyl) analog Same 2: 3,4-Dimethoxybenzamido; 3: N-(Furan-2-yl)methyl Unspecified (structural analog)

Physicochemical Properties

  • Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., benzyl or phenyl groups in IIIb or 23) .
  • Stability : Thioether-containing analogs (e.g., 16) may exhibit lower oxidative stability than the target compound’s ether-linked tetrahydrofuran group .

Research Findings and Implications

  • SAR Insights : The 3,4-dimethoxybenzamido group is a conserved feature in kinase inhibitors, while the N-alkyl group (e.g., tetrahydrofuran vs. benzyl) fine-tunes selectivity and pharmacokinetics .
  • Therapeutic Potential: The target compound’s Flt-3 inhibition suggests utility in oncology, whereas analogs with antibacterial or acetylcholinesterase activity may address infectious or neurodegenerative diseases, respectively .

Biological Activity

The compound 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound's structure features a tetrahydrobenzo[b]thiophene core with a carboxamide functional group and a dimethoxybenzamide substituent. The synthesis often involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Biological Activity Overview

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit a range of biological activities, including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Antitumor potential
  • Selective inhibition of specific enzymes

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in inflammatory markers
AntioxidantComparable antioxidant capacity to ascorbic acid
AntitumorInhibition of tumor cell proliferation
Enzyme inhibitionSelective inhibition of PI3Kα and GSK3β

The biological activities of the compound can be attributed to its interaction with various molecular targets:

  • GSK3β Inhibition : The compound has shown potent inhibition against GSK3β, an enzyme involved in numerous cellular processes including cell cycle regulation and apoptosis. This inhibition can lead to reduced proliferation of cancer cells and potential therapeutic effects in conditions like Alzheimer's disease and diabetes .
  • CB2 Receptor Modulation : Some derivatives have demonstrated significant binding affinity for the CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses. The selectivity for CB2 over CB1 suggests potential applications in treating inflammatory disorders without the psychoactive effects associated with cannabinoid receptor activation .
  • Antioxidant Activity : The compound exhibits antioxidant properties by reducing oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of tetrahydrobenzo[b]thiophene derivatives, one particular analogue demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity at low concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds revealed a marked decrease in pro-inflammatory cytokines when treated with these derivatives. This suggests that the compound could be beneficial in managing chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydrobenzo[b]thiophene scaffold significantly influence biological activity. For instance:

  • Substituents on the benzamide moiety enhance binding affinity to target receptors.
  • The presence of specific functional groups can improve selectivity towards desired pathways while minimizing off-target effects .

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions involving cyclization and acylation. A typical approach involves:

  • Step 1: Cyclohexanone derivatives are reacted with methyl cyanoacetate and elemental sulfur in methanol under basic conditions (e.g., diethylamine) to form the tetrahydrobenzo[b]thiophene core .
  • Step 2: Acylation of the amino group using 3,4-dimethoxybenzoyl chloride in dry dichloromethane (CH₂Cl₂) with a coupling agent (e.g., TBTU) and triethylamine as a base .
  • Purification: Products are purified via recrystallization (methanol) or reverse-phase HPLC .
    Characterization:
  • NMR (¹H/¹³C): Key signals include aromatic protons (δ 6.75–7.60 ppm), tetrahydrofuran methylene (δ 3.78 ppm), and carbonyl carbons (δ 160–166 ppm) .
  • LC-MS/HRMS: Validates molecular weight (e.g., [M+H]⁺ for intermediates ~212–301 Da) .

Basic: How do the 3,4-dimethoxybenzamido and tetrahydrofuran-methyl groups influence its biological activity?

Answer:

  • 3,4-Dimethoxybenzamido: Enhances lipophilicity and potential interaction with aromatic residues in enzyme active sites (e.g., aldehyde oxidase inhibition) .
  • Tetrahydrofuran-methyl: Introduces conformational rigidity, potentially improving binding specificity. Comparative studies show that bulkier substituents (e.g., benzyl) reduce solubility but increase antimicrobial activity in analogs .

Advanced: How can contradictory NMR spectral data (e.g., split signals) be resolved during structural validation?

Answer:
Contradictions arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable Temperature (VT) NMR: To assess rotational barriers (e.g., amide bonds) .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals; e.g., HSQC confirms methoxy carbon-proton correlations (δ 3.8–4.0 ppm, 55–60 ppm) .
  • Deuterated Solvent Screening: CDCl₃ vs. DMSO-d₆ may simplify splitting caused by hydrogen bonding .

Advanced: What methodologies are recommended to optimize reaction yields in large-scale syntheses?

Answer:

  • Solvent Optimization: Replace CH₂Cl₂ with THF for better solubility of polar intermediates .
  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 2 hrs for cyclization steps) .
  • In Situ Monitoring: LC-MS tracks intermediate formation to halt reactions at optimal conversion .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-DAD/ELSD: Detects impurities (<0.5% threshold) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C common for benzothiophenes) .
  • Forced Degradation Studies: Expose to acidic (HCl), oxidative (H₂O₂), and UV conditions to identify labile groups (e.g., methoxy) .

Advanced: How can researchers investigate the compound’s mechanism of action against bacterial targets?

Answer:

  • Enzyme Inhibition Assays: Test against bacterial dihydrofolate reductase (DHFR) or β-lactamase using spectrophotometric methods (e.g., NADPH depletion for DHFR) .
  • Molecular Dynamics Simulations: Model interactions with penicillin-binding proteins (PBPs) to identify key binding residues .
  • Resistance Profiling: Compare MIC values against methicillin-resistant Staphylococcus aureus (MRSA) vs. wild-type strains .

Advanced: What strategies address low aqueous solubility in pharmacokinetic studies?

Answer:

  • Prodrug Design: Introduce phosphate esters at the tetrahydrofuran oxygen for pH-dependent solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability .
  • Co-Solvent Systems: Use PEG-400/water mixtures (70:30 v/v) for in vivo dosing .

Basic: What are common synthetic byproducts, and how are they identified?

Answer:

  • Byproducts:
    • Unreacted starting materials (e.g., cyclohexanone derivatives detected via GC-MS).
    • Over-acylated intermediates (e.g., di-acylated products identified by HRMS [M+H]⁺ + 102 Da) .
  • Mitigation: Adjust stoichiometry (1:1.2 molar ratio of amine to acylating agent) and monitor via TLC .

Advanced: How can computational tools predict metabolic liabilities of this compound?

Answer:

  • ADMET Prediction: Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., methoxy demethylation) .
  • Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF for glucuronidation patterns .

Basic: What safety precautions are required during handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods due to volatile solvents (e.g., CH₂Cl₂) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate .

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